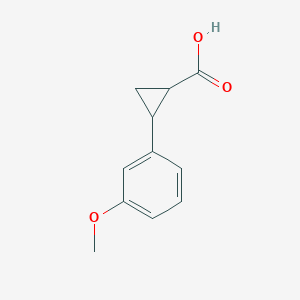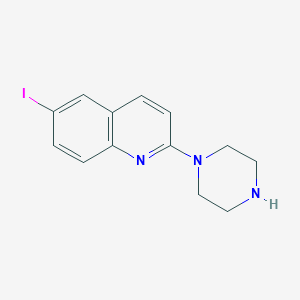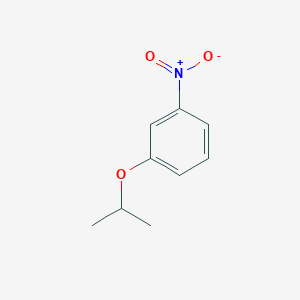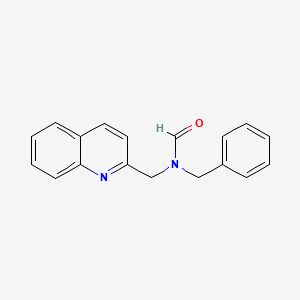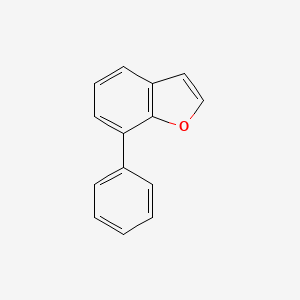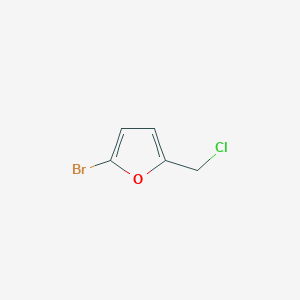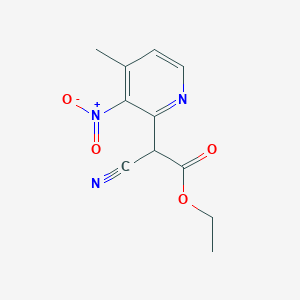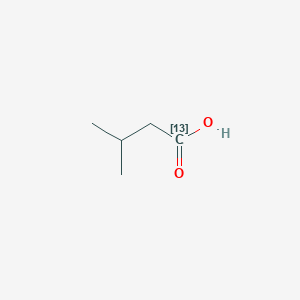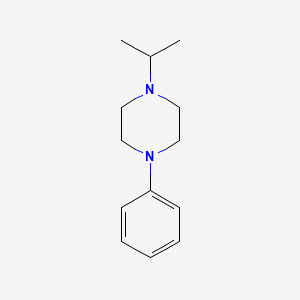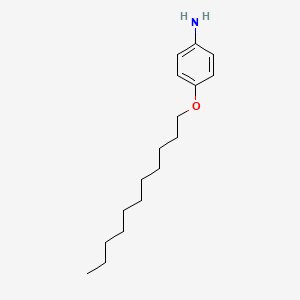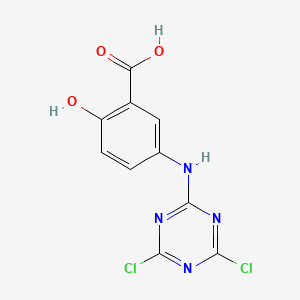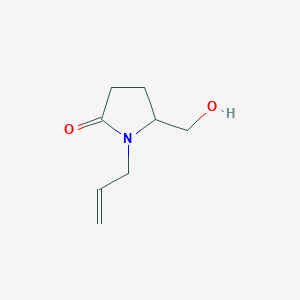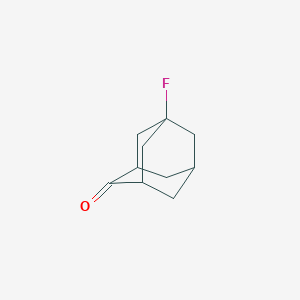
5-Fluor-2-Adamantanon
Übersicht
Beschreibung
5-Fluoro-2-adamantanone is a fluorinated derivative of adamantanone, a compound characterized by its unique tricyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-adamantanone has diverse applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-2-adamantanone is Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a terpenoid with a wide range of biological activities.
Mode of Action
It is known that the compound interacts with its target enzyme, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as adamantanones, which contain a ketone group attached to the adamantane (tricyclo [3311]decane) ring . This suggests that 5-Fluoro-2-adamantanone may affect pathways involving these types of compounds.
Pharmacokinetics
The oral bioavailability of 5-Fluoro-2-adamantanone alone is approximately 4% .
Result of Action
It is known that the compound can lead to the formation of weak c–h···o–c molecular interactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-adamantanone. For example, the compound’s thermal behavior and degradation kinetics can be influenced by temperature . Additionally, the compound’s occurrence, fate, and potential toxic effects in the aqueous environment have been examined .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-adamantanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound can form strong hydrogen bonds with biomolecules, influencing their stability and function. For instance, 5-Fluoro-2-adamantanone can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic flux within the cell .
Cellular Effects
The effects of 5-Fluoro-2-adamantanone on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways such as the Wnt/β-catenin and NF-κB pathways, leading to changes in gene expression and cellular responses . Additionally, 5-Fluoro-2-adamantanone can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-adamantanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by forming a stable complex with the enzyme . This inhibition can lead to changes in gene expression and cellular function. Additionally, 5-Fluoro-2-adamantanone can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-2-adamantanone can change over time in laboratory settings. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, 5-Fluoro-2-adamantanone can undergo degradation in the presence of light or heat, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-adamantanone can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, including changes in liver and kidney function, as well as alterations in blood chemistry . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
5-Fluoro-2-adamantanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence the overall metabolic flux and levels of metabolites within the cell. Additionally, 5-Fluoro-2-adamantanone can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates and end products .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-adamantanone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . For example, 5-Fluoro-2-adamantanone can be transported into cells via specific transporters and distributed within the cytoplasm and organelles . These interactions can influence the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-adamantanone can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Fluoro-2-adamantanone can localize to the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression . Additionally, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-adamantanone typically involves the fluorination of 2-adamantanone. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process . Industrial production methods may involve more scalable approaches, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Fluoro-2-adamantanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated adamantane carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 5-Fluoro-2-adamantanone to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include fluorinated alcohols, acids, and substituted adamantane derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-adamantanone can be compared with other fluorinated adamantane derivatives such as:
- 1-Fluoro-adamantane
- 2-Fluoro-adamantane
- 3-Fluoro-adamantane
These compounds share the adamantane core but differ in the position of the fluorine atom, which can significantly impact their chemical properties and biological activities. 5-Fluoro-2-adamantanone is unique due to its specific substitution pattern, which may offer distinct advantages in terms of reactivity and application potential .
Eigenschaften
IUPAC Name |
5-fluoroadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRJNXUKDRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505806 | |
| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41171-83-9 | |
| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


